![molecular formula C16H23N7O B6448457 3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2640843-25-8](/img/structure/B6448457.png)
3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
The compound is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a dihydropyrazinone ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleic acids. Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals, especially antipsychotics and antibiotics . Dihydropyrazinones are a type of cyclic amide and can be found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its functional groups. Piperazine rings, for example, are often involved in reactions with acids and bases . Pyrimidine rings can participate in a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the types and locations of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine moiety in this compound has been widely employed in various drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Investigations include structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and target-specific modifications.
Antioxidant Properties
Recent investigations have highlighted the antioxidant potential of related piperazine derivatives. For instance, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibited significant antioxidant activity . Further exploration of this compound’s antioxidant properties could lead to therapeutic applications.
Bioconjugation and Targeted Delivery
The piperazine functionality can be leveraged for bioconjugation strategies. Researchers have linked piperazine-containing molecules to targeting ligands or nanoparticles for drug delivery . Investigating conjugates based on this compound could enhance drug specificity and reduce off-target effects.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This plays a significant role in various cellular processes, including cell signaling, growth, and division .
Mode of Action
The compound binds to an inactive Abelson tyrosine kinase domain , a characteristic feature of certain genes, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting the phosphorylation process .
Biochemical Pathways
The inhibition of tyrosine kinases affects various biochemical pathways. It disrupts cell signaling, which can lead to changes in cell growth and division. This is particularly relevant in the context of diseases like leukemia, where abnormal cell growth and division are common .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity. This can lead to a disruption in cell signaling, potentially slowing down or stopping abnormal cell growth and division. This makes the compound a potential therapeutic agent for diseases characterized by such abnormal cell behavior .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-4-17-13-11-12(2)19-16(20-13)23-9-7-22(8-10-23)14-15(24)21(3)6-5-18-14/h5-6,11H,4,7-10H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPHSGXZCSZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one |
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